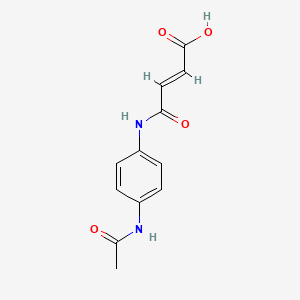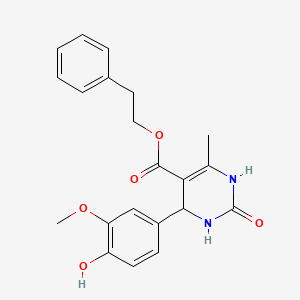![molecular formula C30H24Cl2N4O6 B11707038 N,N'-ethane-1,2-diylbis[4-chloro-N-(2-methylphenyl)-3-nitrobenzamide]](/img/structure/B11707038.png)
N,N'-ethane-1,2-diylbis[4-chloro-N-(2-methylphenyl)-3-nitrobenzamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-N-{2-[1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE is a complex organic compound characterized by its multiple functional groups, including chloro, nitro, and formamido groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{2-[1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-nitroaniline and 2-methylphenyl isocyanate. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-CHLORO-N-{2-[1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Aplicaciones Científicas De Investigación
4-CHLORO-N-{2-[1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-CHLORO-N-{2-[1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE exerts its effects involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-CHLORO-2-NITROANISOLE: Similar in structure but lacks the formamido and additional nitro groups.
4-CHLORO-2-NITROPHENYL ISOCYANATE: Contains the nitro and chloro groups but differs in the isocyanate functionality.
2’-CHLORO-4’-NITRODECANANILIDE: Shares the nitro and chloro groups but has a different overall structure.
Propiedades
Fórmula molecular |
C30H24Cl2N4O6 |
|---|---|
Peso molecular |
607.4 g/mol |
Nombre IUPAC |
4-chloro-N-[2-(N-(4-chloro-3-nitrobenzoyl)-2-methylanilino)ethyl]-N-(2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C30H24Cl2N4O6/c1-19-7-3-5-9-25(19)33(29(37)21-11-13-23(31)27(17-21)35(39)40)15-16-34(26-10-6-4-8-20(26)2)30(38)22-12-14-24(32)28(18-22)36(41)42/h3-14,17-18H,15-16H2,1-2H3 |
Clave InChI |
GFKSAOIIPYQDBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11706963.png)
![17-(4-Fluorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11706965.png)
![8-bromo-3-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11706970.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706973.png)
![N-benzyl-2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11706975.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11706983.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11706994.png)
![Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate](/img/structure/B11706997.png)
![N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707005.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11707010.png)
![2-(2,4-dichlorophenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B11707013.png)
